Stenophylline B

Description

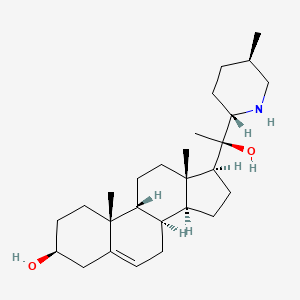

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,8R,9R,10R,13S,14S,17S)-17-[(1R)-1-hydroxy-1-[(2S,5R)-5-methylpiperidin-2-yl]ethyl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45NO2/c1-17-5-10-24(28-16-17)27(4,30)23-9-8-21-20-7-6-18-15-19(29)11-13-25(18,2)22(20)12-14-26(21,23)3/h6,17,19-24,28-30H,5,7-16H2,1-4H3/t17-,19+,20-,21+,22-,23+,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYNBEJALSUEFDB-JYKDIFSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1)C(C)(C2CCC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H](NC1)[C@@](C)([C@H]2CC[C@@H]3[C@@]2(CC[C@@H]4[C@@H]3CC=C5[C@@]4(CC[C@@H](C5)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919757 | |

| Record name | 20-(5-Methylpiperidin-2-yl)pregn-5-ene-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91421-75-9 | |

| Record name | Stenophylline B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091421759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 20-(5-Methylpiperidin-2-yl)pregn-5-ene-3,20-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919757 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Phytochemical Investigations of Stenophylline B

Botanical Sources and Distribution of Stenophylline B-Producing Species

The primary sources of this compound and related alkaloids are plants belonging to the genus Veratrum. These perennial herbs are distributed across temperate regions of the Northern Hemisphere and have a long history in traditional medicine, which has spurred modern phytochemical analysis.

The principal botanical source for this compound is Veratrum stenophyllum. nih.gov Research on the roots of this species has led to the isolation of several new steroidal alkaloids, including compounds structurally related to this compound. nih.gov The genus Veratrum is rich in a diverse array of over 200 identified steroidal alkaloids, which are predominantly found in the roots and rhizomes of the plants. jcu.cznih.gov While V. stenophyllum is a confirmed source, other species are also known producers of related C-nor-D-homo alkaloids and are considered potential sources.

Veratrum species are often found in high mountain meadows and damp habitats. nih.govmdpi.com The concentration and specific composition of these alkaloids can vary significantly depending on the species, the specific plant part (roots and rhizomes being the most concentrated), geographical location, and even the season of collection. nih.govresearchgate.net For instance, Veratrum taliense, another species used in traditional Chinese folk medicine, also contains a complex mixture of steroidal alkaloids. nih.gov

| Species | Common Name | Geographical Distribution | Relevance as Alkaloid Source |

|---|---|---|---|

| Veratrum stenophyllum | Narrow-leaved False Hellebore | Asia | Confirmed source of new steroidal alkaloids related to this compound. nih.gov |

| Veratrum californicum | California corn lily / False Hellebore | Western North America | Rich source of over 100 steroidal alkaloids, including cyclopamine (B1684311). nih.govmdpi.com |

| Veratrum album | White False Hellebore | Europe, Asia | Well-studied for its diverse alkaloid profile, including protoveratrine A. nih.gov |

| Veratrum nigrum | Black False Hellebore | Europe, Asia | Contains jervine (B191634) and veratroyzygadenine; used in traditional medicine. mdpi.comchemicalpapers.com |

| Veratrum viride | Green False Hellebore / Indian Poke | North America | Historically studied for its hypotensive alkaloids. jcu.cz |

The classification of the genus Veratrum has evolved, with chemotaxonomy playing a crucial role. Historically, Veratrum was placed within the Liliaceae family. mdpi.comrsc.org However, modern phylogenetic analysis, supported by chemical evidence, has led to its reclassification into the Melanthiaceae family. mdpi.comfrontiersin.org

The defining chemical markers for this chemotaxonomic distinction are the C-nor-D-homo steroidal alkaloids, such as this compound. This specific molecular skeleton, featuring a five-membered C-ring and a six-membered D-ring, is a characteristic feature of the alkaloids found in Veratrum and related genera within Melanthiaceae. rsc.orgresearchgate.net The presence of this unique class of compounds distinguishes them from the typical steroidal alkaloids found in other members of the broader Liliales order. Therefore, the distribution of these specific alkaloids serves as a significant chemotaxonomic marker, reinforcing the phylogenetic relationships that place Veratrum within the Melanthiaceae family. frontiersin.org

Isolation Methodologies for this compound from Plant Extracts

The isolation of a pure compound like this compound from a complex plant matrix is a multi-step process that relies on a combination of strategic fractionation and advanced chromatographic techniques. The process begins with the extraction of total alkaloids from the plant material, followed by systematic purification.

Bioassay-guided fractionation is a pivotal strategy used to isolate specific bioactive compounds from a crude extract. mdpi.com This approach involves a stepwise separation of the extract into various fractions, with each fraction being tested for a specific biological activity. The most active fractions are then selected for further purification. mdpi.com

In the context of Veratrum alkaloids, various bioactivities have been used to guide isolation. For example, many ester alkaloids from Veratrum exhibit hypotensive effects, which can be used as a bioassay to track the active compounds through the fractionation process. jcu.czchemicalpapers.com Other reported activities for this class of alkaloids include cytotoxic and antitumor effects, which are also commonly used to guide separation. nih.govfrontiersin.org The process typically begins with a crude extract that is separated by solvent-solvent partitioning or low-pressure column chromatography. Each resulting fraction is then evaluated, and the fraction showing the highest activity (e.g., cytotoxicity against a cancer cell line) is subjected to further rounds of separation until a pure, active compound like this compound is isolated. mdpi.com

Chromatography is the cornerstone of purification for Veratrum alkaloids. A combination of different chromatographic methods is typically required to achieve high purity.

Column Chromatography (CC): This is often the first step in purifying the crude alkaloid extract. Common stationary phases include silica (B1680970) gel, alumina, and macroporous adsorption resins. researchgate.netchemicalpapers.comgoogle.com A gradient elution system is employed, starting with non-polar solvents and gradually increasing polarity. For instance, a gradient of petroleum ether and ethyl acetate (B1210297) on a silica gel column can effectively separate alkaloids into different fractions based on their polarity. researchgate.net

Reversed-Phase Chromatography: For finer separation, reversed-phase materials like C18-bonded silica are used. mdpi.com In this technique, the mobile phase is typically a polar solvent mixture, such as methanol (B129727)/water or acetonitrile (B52724)/water, often with additives like acetic acid to improve peak shape. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is essential for the final purification of this compound and for analyzing the purity of the isolated compound. nih.govnih.gov A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water. nih.govnih.gov Sometimes, modifiers like ammonium (B1175870) hydroxide (B78521) are added to the mobile phase to improve the separation of basic alkaloids. mdpi.com

Counter-Current Chromatography (CCC): High-speed counter-current chromatography has also been successfully applied for the separation of Veratrum alkaloids, offering an advantage by avoiding irreversible adsorption onto solid stationary phases. nih.gov

| Technique | Stationary Phase | Typical Mobile Phase System | Purpose |

|---|---|---|---|

| Column Chromatography | Silica Gel / Alumina | Petroleum Ether : Ethyl Acetate (Gradient) | Initial fractionation of crude extract. researchgate.net |

| Macroporous Resin | e.g., D101 Resin | Water, followed by Ethanol (Gradient) | Enrichment and preliminary purification of total alkaloids. google.com |

| Reversed-Phase CC | C18-bonded Silica | Methanol : Water (Gradient) | Finer separation of fractions. google.com |

| HPLC | C18 Column | Acetonitrile : Water or Ethanol : NH4OH | Final purification and purity analysis. nih.govmdpi.com |

The efficiency of the initial extraction is critical for maximizing the yield of this compound. Optimization involves carefully selecting the solvent, pH, extraction method, and duration.

Solvent Selection: The choice of solvent is crucial. Ethanol has been shown to be an effective solvent for extracting steroidal alkaloids from Veratrum, with studies indicating it can triple the recovery compared to less polar solvents like benzene. nih.govboisestate.edu Methanol is also commonly used. researchgate.net The extraction is often performed with aqueous alcohol (e.g., 75-90% ethanol) to balance the polarity for efficient extraction. google.com

Influence of pH: Veratrum alkaloids are basic compounds. Therefore, performing the extraction under alkaline conditions can significantly improve their recovery. A common practice is to moisten the dried, ground plant material with a basic solution, such as sodium bicarbonate or ammonium hydroxide, before extraction with an organic solvent. mdpi.comchemicalpapers.comboisestate.edu This converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents. Alternatively, an acid-base extraction can be employed where the alkaloids are first extracted into an acidic aqueous solution and then liberated by basifying the solution and re-extracting with an immiscible organic solvent. google.com

Extraction Techniques and Conditions: Several techniques are used, each with its own advantages.

Maceration: Soaking the plant material in the chosen solvent for an extended period (e.g., 24 hours), often repeated several times. chemicalpapers.com

Soxhlet Extraction: This continuous reflux method provides efficient extraction, and studies have optimized the duration (e.g., consecutive 12-hour segments) and solvent pH to maximize yield. mdpi.comboisestate.edu

Ultrasonic-Assisted Extraction: This technique uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time. researchgate.net

The optimization process aims to find a balance that maximizes the yield of the target alkaloids while minimizing the co-extraction of undesirable compounds like fats and pigments, thus simplifying the subsequent purification steps. boisestate.edu

Structural Elucidation and Stereochemical Analysis of Stenophylline B

Advanced Spectroscopic Techniques for Structural Determination

A combination of spectroscopic methods is crucial for the comprehensive structural elucidation of complex natural products like Stenophylline B.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, ¹³C NMR, and various 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and ROESY (Rotating-frame Overhauser Effect Spectroscopy), plays a pivotal role in assigning the precise arrangement of atoms and their connectivity within this compound. ¹³C NMR data, when compared with known compounds like teinemine (B611278) and isoteinemine, has been instrumental in elucidating the structure of this compound. HMBC correlations are vital for establishing long-range connections between protons and carbons, thereby confirming fragment assembly. Furthermore, ROESY experiments are essential for determining relative stereochemistry by identifying through-space correlations between protons in close proximity. The detailed analysis of chemical shifts and coupling constants provides critical insights into the electronic environment and spatial orientation of atoms, aiding in the assignment of configurations at chiral centers.

Infrared (IR) spectroscopy is used to identify characteristic functional groups present in this compound. For instance, the presence of hydroxyl (-OH) and carbonyl (C=O) groups can be indicated by specific absorption bands in the IR spectrum. UV-Vis spectroscopy is valuable for detecting chromophores within the molecule, such as conjugated systems or aromatic rings, by measuring the absorption of UV and visible light at specific wavelengths. While specific UV-Vis data for this compound is not extensively detailed in the provided literature, this technique is generally applied to identify structural features and assess purity.

Stereochemical Resolution and Absolute Configuration Determination

Determining the absolute configuration (AC) of this compound is critical for understanding its biological activity. Traditional methods include X-ray crystallography, which provides definitive structural data but requires suitable single crystals. Stereocontrolled organic synthesis, where the molecule is synthesized from known chiral precursors, can also establish AC, though it is often labor-intensive and prone to errors.

Chiroptical methods, such as Optical Rotation (OR), Electronic Circular Dichroism (ECD), and Vibrational Circular Dichroism (VCD), are frequently employed, often in conjunction with quantum chemical calculations, to assign absolute configurations. NMR techniques, particularly NOESY, are crucial for establishing relative stereochemistry, which forms the basis for subsequent absolute configuration assignments. The Cahn-Ingold-Prelog (CIP) priority rules are applied to assign R or S configurations to stereocenters. While specific details on the absolute configuration determination of this compound are not explicitly provided, its structural similarity to other verazine-type alkaloids suggests that these advanced techniques would be applied.

Structural Relationships of this compound with Other Verazine-Type Alkaloids

This compound is classified as a verazine-type steroidal alkaloid. The verazine-type skeleton is characterized by a 22/23,26-epiminocholestane heterocyclic framework, distinguishing it from other steroidal alkaloid types. These alkaloids are built upon a cyclopentanophenanthrene skeleton, similar to cholesterol, with the defining feature of an imine-containing ring.

Verazine (B227647) itself is considered a precursor in the biosynthesis of various Veratrum steroidal alkaloids, including veratramine (B1683811) and cyclopamine (B1684311). This compound shares structural similarities with veratramine, with some studies classifying it as a veratramine-type alkaloid due to these resemblances. The structural elucidation of this compound has often involved comparisons with known compounds like teinemine and isoteinemine. Furthermore, studies on related compounds have indicated that the relative configuration of this compound is consistent with other verazine-type alkaloids, suggesting a common stereochemical foundation. The classification of alkaloids into types such as verazine, jervine (B191634), and cevanine is based on the connectivity of the steroid backbone and the piperidine (B6355638) ring.

Compound List

this compound

Teinemine

Isoteinemine

Verazine

Veratramine

Cyclopamine

Veratridine

Jervine

Cevanine

Solanidine

Germine

Veramiline

Solanidine

Jervine

3-Veratroylzygadenine

15-Angeloylgermine

15-(2-methylbutyroyl)germine

Veraphenol

Resveratrol

Neoverataline A

Neoverataline B

Mengtzeanines A

Mengtzeanines B

3-Veratroylzygadenine

Veramitaline

Imperialine

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

3-O-β-D-glucopyranosyl-20-isoveratramine

(22S,23R,25S)-23-O-β-D-glucopyranosyl-5,11,13-veratratriene-3β,23-diol

Veramanine

Solanidine-3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranoside

Demissidine

Demissidine-3-O-β-D-glucopyranosyl (1→4) glucopyranoside

Puqietinone

Cirrhosinine A

Cirrhosinine B

Delavidine

Solanidine

Solanidine-3-O-α-L-rhamnopyranosyl-(1→2)-[β-D-glucopyranosyl-(1→4)]-β-D-glucopyranoside

Demissidine

Demissidine-3-O-β-D-glucopyranosyl (1→4) glucopyranoside

Peimisine

Cyclopamine

Peimine

Peiminine

3-O-β-D-glucopyranosyl-20-isoveratramine

(22S,23R,25S)-23-O-β-D-glucopyranosyl-5,11,13-veratratriene-3β,23-diol

Veramanine

Veratramine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

Cyclopamine

Veratramine

Verazine

Veratridine

Verazine-type alkaloids

Jervanine-type alkaloids

Veratranine-type alkaloids

Cevanine-type alkaloid

Solanidine

Veramiline

this compound-3-O-β-D-glucopyranoside

Veramiline-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

this compound 3-O-beta-D-glucopyranoside

Veramiline 3-O-beta-D-glucopyranoside

Veramitaline

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-beta-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Ussuriedinone

Camtschatcanidine

Iso-shinonomenine

N-Demethylpuqietinone

Solafloridine

25beta-Hydroxyverazine

4beta-Hydroxyverazine

Neoverataline A

Neoverataline B

Veramitaline

this compound

this compound-3-O-beta-D-glucopyranoside

Veramiline-3-O-beta-D-glucopyranoside

Jervine

Jervine-3-O-beta-D-glucopyranoside

Veratrum nigrum L. alkaloids

3-veratroylgermine

Veratrum taliense alkaloids

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

15-angeloylgermine

15-(2-methylbutyroyl)germine

Jervine

3-veratroylzygadenine

Germine

Veramiline 3-O-(β-D-glucopyranoside

this compound-3-O-(β-D-glucopyranoside

Veraphenol

Resveratrol

3-veratroylzygadenine

Resveratrol

Allopurinol

Solanidine

Veramiline-3-O-β-D-glucopyranoside

this compound-3-O-β-D-glucopyranoside

Veramitaline

3-angeloylzygadenine-13-N-oxide

(20S,25S)-22,26-epiminocholesta-5,22-diene-3β,12α-diol

Imperialine-p-N-oxide

Zygadenine

Hakurirodine

Baikeine

(20S)-verazine

this compound

Veratramine

Verazine

Cyclopamine

Veratridine

Jervine

Jervine-3-O-β-D-glucopyranoside

20-Isoveratramine

Verarine

Veratramine N-oxide

Heilonine

Ussuriedine

Chemical Synthesis and Structural Modifications of Stenophylline B and Analogues

Total Synthesis Strategies for Steroidal Alkaloids Related to Stenophylline B

While a formal total synthesis of this compound has not been explicitly detailed in the literature, the synthesis of the closely related parent compound, (-)-verazine, offers significant insights into potential synthetic pathways. The structural similarities allow for the extrapolation of retrosynthetic analyses, identification of key intermediates, and anticipation of challenging transformations.

A plausible retrosynthetic analysis for verazine-type alkaloids, and by extension this compound, would commence with the disconnection of the piperidine (B6355638) ring, a key feature of this class of compounds. A potential strategy for the synthesis of (-)-verazine involves a biomimetic approach, starting from a readily available steroid precursor.

One of the pivotal retrosynthetic disconnections would be the C-N bond of the piperidine ring, which could be formed through a reductive amination or a related cyclization reaction in the forward synthesis. This leads back to a key intermediate, an open-chain amino aldehyde or amino ketone derivative of the cholestane (B1235564) skeleton. Further disconnection of the side chain can lead to a pregnane-type steroid, a common starting material in steroid synthesis.

Key Intermediates in a Hypothetical this compound Synthesis (based on Verazine (B227647) Synthesis):

| Intermediate Type | General Structure | Role in Synthesis |

| Pregnane Derivative | A C21 steroid with a functionalized side chain at C-17. | Starting material for building the cholestane side chain. |

| Cholestane Amino-aldehyde | A C27 steroid with an amino group and an aldehyde functionality on the side chain. | Precursor for the final piperidine ring formation via intramolecular cyclization. |

| Iminium Ion Intermediate | A cyclic intermediate formed in situ from the amino-aldehyde. | Key reactive species that undergoes reduction to form the piperidine ring. |

The synthesis of verazine often utilizes precursors that can be derived from cholesterol, highlighting the biosynthetic connections within this family of natural products. nih.gov

The construction of the steroidal alkaloid framework is fraught with challenges, primarily centered around the stereocontrolled installation of multiple chiral centers and the formation of the heterocyclic ring system.

A significant hurdle is the stereoselective formation of the C-20, C-22, and C-25 stereocenters in the side chain. The synthesis of (-)-verazine has demonstrated the use of stereoselective reductions and nucleophilic additions to control the stereochemistry at these positions. For instance, the use of chiral auxiliaries or catalysts can be employed to achieve high diastereoselectivity in the formation of key C-C bonds in the side chain.

The final cyclization to form the piperidine ring is another critical step. This is often achieved through an intramolecular reductive amination of an amino-aldehyde precursor. The stereochemical outcome of this cyclization is crucial for obtaining the natural configuration of the alkaloid. The use of specific reducing agents and reaction conditions can influence the stereoselectivity of this transformation.

Examples of Challenging Transformations in Verazine-Type Alkaloid Synthesis:

| Transformation | Description | Key Challenges |

| Stereoselective Alkylation | Introduction of the side chain at C-17 of a steroid nucleus. | Controlling the stereochemistry at C-20. |

| Diastereoselective Reduction | Reduction of a ketone to a secondary alcohol in the side chain. | Achieving the correct stereochemistry at C-22. |

| Intramolecular Reductive Amination | Cyclization of an amino-aldehyde to form the piperidine ring. | Controlling the stereochemistry at C-25 and C-22 during ring closure. |

Semisynthesis of this compound Derivatives

Semisynthesis, which involves the chemical modification of a natural product, is a powerful tool for generating derivatives with potentially improved biological activities. Starting from isolated this compound, various functional groups on the molecule can be targeted for modification.

The hydroxyl groups at C-3 and C-20 are prime candidates for derivatization. These can be subjected to a range of chemical transformations, including:

Esterification: Reaction with various carboxylic acids or their derivatives to produce esters.

Etherification: Formation of ethers by reaction with alkyl halides or other electrophiles.

Oxidation: Conversion of the secondary alcohols to ketones.

Glycosylation: Attachment of sugar moieties to create glycosides.

The secondary amine within the piperidine ring also offers a handle for modification, such as N-alkylation or N-acylation, to introduce a variety of substituents. These modifications can significantly alter the polarity, steric bulk, and hydrogen bonding capacity of the molecule, which in turn can influence its biological activity.

Design and Synthesis of Novel this compound Analogues

The design of novel analogues of this compound can be approached through rational design based on its core structure or by employing combinatorial chemistry to generate large libraries of related compounds.

Rational design of this compound analogues would leverage knowledge of the structure-activity relationships (SAR) of related steroidal alkaloids. frontiersin.org For instance, understanding which parts of the molecule are essential for its biological activity allows for targeted modifications.

Key areas for modification on the this compound scaffold include:

The Steroid Nucleus (Rings A-D): Modifications such as the introduction of double bonds, hydroxyl groups, or other functional groups at various positions can be explored.

The Piperidine Ring (Ring F): Altering the substitution pattern or even the ring size of the nitrogen-containing heterocycle could lead to novel analogues with different biological profiles.

The Side Chain Linker: The length and flexibility of the carbon chain connecting the steroid nucleus to the piperidine ring can be varied.

Computational methods, such as molecular docking studies with putative biological targets, can aid in the rational design process by predicting how different modifications might affect binding affinity and activity.

Combinatorial chemistry provides a high-throughput method for the synthesis of a large number of structurally related compounds, known as a library. wikipedia.orgimperial.ac.uk This approach can be applied to the this compound scaffold to rapidly explore a wide range of structural diversity.

A combinatorial approach could involve:

Scaffold Synthesis: Synthesis of a common steroidal intermediate that can be readily functionalized.

Parallel Synthesis: The common intermediate is then reacted with a diverse set of building blocks in a parallel fashion to generate a library of analogues. For example, a library of this compound amides could be generated by reacting an amino-functionalized steroidal precursor with a variety of carboxylic acids.

Solid-phase synthesis can be a particularly useful technique in combinatorial library generation, as it simplifies the purification of the final products. wikipedia.org The generated libraries can then be screened for biological activity to identify lead compounds for further development. While the direct application of combinatorial chemistry to this compound has not been reported, the principles are well-established and represent a promising avenue for the discovery of novel bioactive molecules based on its structure.

Biological Activities and Mechanistic Studies of Stenophylline B

In Vitro Antifungal Activity Investigations

The antifungal potential of Stenophylline B has been a focus of research, especially concerning its efficacy against plant pathogens that cause significant agricultural losses.

Efficacy against Plant Pathogenic Fungi (e.g., Phytophthora capsici, Rhizoctonia cerealis)

This compound has shown significant inhibitory effects against key plant pathogenic fungi. In vitro assays revealed that this compound exhibited strong antifungal activity against the phytopathogenic fungus Phytophthora capsici, with a Minimum Inhibitory Concentration (MIC) of 120 µg/mL researchgate.net. Further investigations demonstrated that this compound also inhibited the growth of Rhizoctonia cerealis, another significant plant pathogen, with an MIC of 160 µg/mL researchgate.net. For comparative purposes, the commercial antifungal agent triadimefon (B1683231) displayed MICs of 120 µg/mL against P. capsici and 80 µg/mL against R. cerealis in the same study researchgate.net. These findings highlight this compound's capacity to impede the growth of these economically important fungi.

Table 1: In Vitro Antifungal Activity of this compound against Plant Pathogenic Fungi

| Fungus Species | This compound MIC (µg/mL) | Triadimefon MIC (µg/mL) |

| Phytophthora capsici | 120 | 120 |

| Rhizoctonia cerealis | 160 | 80 |

Cellular Targets and Mechanisms of Antifungal Action

Information regarding the specific cellular targets and detailed mechanisms by which this compound exerts its antifungal action is still an area of ongoing research. While its efficacy against plant pathogens like Phytophthora capsici and Rhizoctonia cerealis has been established through MIC determination researchgate.net, the precise molecular pathways or cellular components it disrupts within these fungi have not been extensively detailed in the reviewed literature. Further studies are needed to elucidate how this compound interferes with fungal growth and development at a cellular level.

Exploration of Anti-Inflammatory Effects In Vitro and In Vivo (Non-Human Models)

Research has also begun to explore the potential anti-inflammatory properties of this compound, primarily through in vitro studies.

Modulation of Inflammatory Mediators (e.g., NO production)

Studies investigating the anti-inflammatory potential of this compound have indicated its ability to modulate inflammatory mediators. For instance, research into related alkaloids has shown effects on nitric oxide (NO) production, a key inflammatory mediator. While specific data for this compound's direct modulation of NO production is not detailed in the provided search results, the broader class of compounds it belongs to suggests a potential area for investigation.

Relevant Cellular Pathways and Signaling Cascades

The specific cellular pathways and signaling cascades influenced by this compound in the context of inflammation have not been extensively documented in the available literature. Understanding how this compound might interact with pathways such as NF-κB or MAPK, which are central to inflammatory responses, would provide deeper insights into its potential therapeutic applications. Further research is required to map these interactions.

Other Reported Biological Activities (e.g., Neuroprotective Effects, Enzyme Inhibition)

This compound, a naturally occurring steroid compound, has demonstrated a range of biological activities, including potential neuroprotective effects and significant antifungal properties that suggest underlying enzyme inhibition mechanisms.

Neuroprotective Effects: this compound has been indicated to possess potential neuroprotective effects cymitquimica.com. Research suggests that this natural compound is garnering attention for its possible integration into therapeutic strategies aimed at treating neurodegenerative diseases cymitquimica.com.

Enzyme Inhibition (Antifungal Activity): this compound exhibits significant antifungal activity against phytopathogenic fungi, suggesting a mechanism that may involve the inhibition of essential fungal enzymes or pathways indexcopernicus.comresearchgate.netdokumen.pub. Studies investigating extracts from Veratrum taliense reported that this compound, alongside other related alkaloids, demonstrated potent antifungal properties against the plant pathogen Phytophthora capisis indexcopernicus.comresearchgate.net. The compound displayed a Minimum Inhibitory Concentration (MIC) of 120 µg/mL against Phytophthora capisis indexcopernicus.comresearchgate.net. Further research indicated that this compound also inhibits the growth of Rhizoctonia cerealis, another significant fungal phytopathogen, with an MIC of 160 µg/mL researchgate.netresearchgate.net. These findings highlight this compound's role as a biologically active agent against fungal infections, likely mediated through enzyme inhibition or disruption of critical cellular processes.

Table 1: Antifungal Activity of this compound

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| This compound | Phytophthora capisis | 120 |

| This compound | Rhizoctonia cerealis | 160 |

Receptor Interaction Profiling (e.g., Steroid Hormone Receptors)

The investigation into this compound's biological activities has included its interactions with steroid hormone receptors ontosight.ai. Steroid hormone receptors are a class of intracellular proteins that, upon binding to specific steroid hormones, function as transcription factors to regulate gene expression reliasmedia.comwikipedia.orgglowm.com. This regulation is crucial for mediating the diverse physiological effects of steroid hormones throughout the body wikipedia.org. These receptors typically possess distinct structural domains, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD), and their transcriptional activity is further modulated by interactions with coactivator and corepressor proteins reliasmedia.comglowm.comresearchgate.net. Although this compound's engagement with particular steroid hormone receptors has been a focus of research, the specific receptors involved and the detailed outcomes of these interactions are not elaborated upon in the available literature snippets.

Mentioned Compounds

this compound

Veramitaline

this compound-3-O-β-D-glucopyranoside

Veramiline-3-O-β-D-glucopyranoside

Jervine-3-O-β-D-glucopyranoside

Solanidine

Neoverataline A

Neoverataline B

Structure Activity Relationship Sar Studies of Stenophylline B

Systematic Modification of the Stenophylline B Skeleton

The complex steroidal framework of this compound, characterized by its secosolanid nature, offers multiple avenues for structural investigation to understand its bioactivity.

Impact of Hydroxyl and Amine Functional Groups

This compound possesses hydroxyl groups, notably identified as a 3,20-diol in its chemical nomenclature ontosight.ai. As a steroid alkaloid, it also incorporates a nitrogen atom within its structure rhhz.netd-nb.info. While specific SAR studies detailing the precise impact of modifying these hydroxyl or amine functional groups on this compound's bioactivity are not extensively detailed in the provided literature, the existence of derivatives like this compound-3-O-β-D-glucopyranoside offers insight into potential modifications. The glycosylation at the 3-hydroxyl position has been observed to influence its antifungal activity, as discussed in Section 7.2. Generally, the presence and position of hydroxyl groups on steroid skeletons are known to significantly affect their interaction with biological targets, influencing properties such as solubility, receptor binding, and metabolic stability. Similarly, the amine functionality in alkaloids is crucial for their biological interactions, often participating in hydrogen bonding or ionic interactions with target proteins.

SAR for Antifungal Activity

This compound has demonstrated notable antifungal activity against specific plant pathogens, and preliminary SAR has been formulated based on comparisons with related compounds. Research has shown that this compound exhibits inhibitory effects against the phytopathogenic fungi Phytophthora capisis and Rhizoctonia cerealis.

Computational Chemistry Approaches in SAR Elucidation

Quantitative Structure-Activity Relationship (QSAR) Modeling